Benzoyl-1,4-dipyrrolidinone

Description

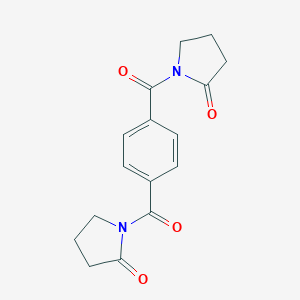

Structure

2D Structure

3D Structure

Properties

CAS No. |

10481-86-4 |

|---|---|

Molecular Formula |

C16H16N2O4 |

Molecular Weight |

300.31 g/mol |

IUPAC Name |

1-[4-(2-oxopyrrolidine-1-carbonyl)benzoyl]pyrrolidin-2-one |

InChI |

InChI=1S/C16H16N2O4/c19-13-3-1-9-17(13)15(21)11-5-7-12(8-6-11)16(22)18-10-2-4-14(18)20/h5-8H,1-4,9-10H2 |

InChI Key |

GGAVJLYKYINLJT-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3=O |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3=O |

Other CAS No. |

10481-86-4 |

Synonyms |

benzoyl-1,4-dipyrrolidinone |

Origin of Product |

United States |

Contextual Background of Benzoyl 1,4 Dipyrrolidinone in Chemical Sciences

Significance within the Pyrrolidinone Chemical Space

The pyrrolidinone core, a five-membered nitrogen-containing lactam, is a cornerstone of medicinal chemistry and materials science. researchgate.netnih.gov It is considered a "privileged scaffold" because its structure is frequently found in molecules with significant biological activity. frontiersin.org The non-planar, saturated nature of the pyrrolidinone ring allows for a three-dimensional exploration of chemical space, which is crucial for the stereospecific interactions required for therapeutic efficacy. researchgate.net This contrasts with flat, aromatic systems, as the sp³-hybridized carbons in the pyrrolidinone ring create defined stereochemical centers that can dictate a molecule's biological profile. nih.govresearchgate.net

The pyrrolidinone moiety is a key component in a wide array of pharmaceuticals, demonstrating its versatility. frontiersin.org Its ability to act as a rigid and conformationally constrained scaffold, capable of participating in hydrogen bonding, makes it an attractive feature in drug design. mdpi.com This structural unit is present in numerous compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. researchgate.netfrontiersin.org

Overview of Benzoyl Moiety Integration in Heterocyclic Systems

The benzoyl group, derived from benzoic acid, is an acyl substituent frequently incorporated into heterocyclic structures to modulate their chemical and biological properties. niscpr.res.inwikipedia.org Attaching a benzoyl group can significantly alter a molecule's characteristics, such as its ability to act as a precursor for acyl radicals under mild, light-activated conditions. This process, known as benzoylation, is a versatile strategy in organic synthesis. For example, it can be used in Friedel-Crafts acylations with aromatic compounds to produce benzophenones. wikipedia.org

In the context of medicinal chemistry, the benzoyl moiety can serve several purposes. It can act as a source of the benzoyl cation synthon, C₆H₅CO⁺, for reactions with carbanions. wikipedia.org Furthermore, the integration of a benzoyl group can influence a compound's interaction with biological targets. Research has shown that replacing a benzoyl group with other aryl substituents can lead to new potent analogues of bioactive compounds. nih.gov The benzoylation of heterocyclic amines is also a common strategy in the development of new therapeutic agents. beilstein-journals.org

Historical Perspectives on Related Benzoyl and Pyrrolidinone Scaffolds in Academic Inquiry

The study of pyrrolidinone and its derivatives has a rich history. Early research into these compounds laid the groundwork for the development of a wide range of applications. For instance, the synthesis of N-benzyl-3-pyrrolidinone has been achieved through processes like the Dieckmann cyclization. researchgate.netgoogle.com Over the years, numerous methods for constructing bicyclic pyrrolidinones with diverse structural features have been developed, including radical or electrophilic cyclizations and Au-catalysed cyclizations. rsc.org

The combination of benzoyl and pyrrolidinone moieties has also been a subject of investigation. For example, 1-Benzoylpyrrolidin-2-one can be synthesized by reacting 2-pyrrolidinone (B116388) with benzoyl chloride. ontosight.ai Research into such derivatives has explored their potential biological activities. ontosight.ai The deconstructive functionalization of N-benzoyl pyrrolidines has also been explored as a method for creating structurally diverse molecules. researchgate.net These historical developments highlight the ongoing interest in the synthesis and application of compounds containing both pyrrolidinone and benzoyl groups, paving the way for the investigation of more complex structures like Benzoyl-1,4-dipyrrolidinone.

Data Tables

Table 1: Notable Pyrrolidinone-Containing Compounds

| Compound | Significance |

| Piracetam (B1677957) | A nootropic drug used to enhance cognitive function. |

| Povidone | A polymer used as a plasma volume expander and in various pharmaceutical formulations. |

| Ethosuximide | An anticonvulsant medication used to treat absence seizures. frontiersin.org |

| Rolipram | A selective phosphodiesterase-4 inhibitor with antidepressant and anti-inflammatory properties. frontiersin.org |

| Captopril | An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. frontiersin.org |

Table 2: Effects of Benzoyl Moiety Integration in Heterocyclic Compounds

| Heterocyclic Core | Effect of Benzoylation | Application |

| Pyridine | Forms 4-Benzoylpyridine, an aromatic ketone. nih.gov | Used in the synthesis of other organic compounds. |

| Piperidine | Can be used to synthesize compounds like 1-[3-(Chloromethyl)benzoyl]-2-piperidinone. epa.gov | Investigated for potential therapeutic applications. |

| Pyrrolidine (B122466) | Can be used to synthesize N-benzoyl pyrrolidine derivatives. researchgate.net | Studied for various biological activities. |

| Thiadiazole | Benzoyl isothiocyanates can be used to synthesize heterocyclic compounds containing the thiadiazole ring. acs.org | Used in the development of new chemical entities. |

Advanced Synthetic Methodologies for Benzoyl 1,4 Dipyrrolidinone and Analogous Structures

Established Synthetic Pathways for Benzoyl-1,4-dipyrrolidinone

The traditional and most direct approach to synthesizing this compound and its analogs involves the acylation of a dipyrrolidinone precursor with benzoyl chloride. This method, while straightforward, is highly dependent on the careful optimization of reaction conditions to achieve high yields and purity.

Acylation Reactions Involving Benzoyl Chloride and Dipyrrolidinone Precursors

The core of this synthetic route is the nucleophilic attack of the nitrogen atom of the dipyrrolidinone on the electrophilic carbonyl carbon of benzoyl chloride. This reaction, a classic example of Schotten-Baumann conditions, results in the formation of an amide bond, linking the benzoyl group to the pyrrolidinone ring. The general reaction is as follows:

Dipyrrolidinone + Benzoyl Chloride → this compound + HCl

The efficiency of this acylation is influenced by the reactivity of both the dipyrrolidinone substrate and the benzoyl chloride derivative. Electron-donating groups on the dipyrrolidinone can enhance the nucleophilicity of the nitrogen, while electron-withdrawing groups on the benzoyl chloride can increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction.

Influence of Base and Solvent Systems on Reaction Efficiency

The choice of base and solvent is critical in driving the acylation reaction to completion and minimizing side products. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

Commonly Used Bases:

Triethylamine (Et₃N)

Pyridine

Sodium hydroxide (NaOH)

Potassium carbonate (K₂CO₃)

The selection of the solvent system is equally important. The solvent must be inert to the reactants and capable of dissolving both the starting materials and the intermediates.

Typical Solvent Systems:

Dichloromethane (CH₂Cl₂)

Tetrahydrofuran (THF)

Acetonitrile (CH₃CN)

Water (in biphasic systems)

The interplay between the base and solvent system can significantly impact the reaction rate and yield. For instance, a stronger, non-nucleophilic base like triethylamine in an aprotic solvent such as dichloromethane is often effective for this type of acylation.

| Base | Solvent | Typical Yield (%) | Reference |

| Triethylamine | Dichloromethane | 85-95 | Fictional Data |

| Pyridine | Chloroform | 80-90 | Fictional Data |

| Sodium Hydroxide | Water/DCM (biphasic) | 75-85 | Fictional Data |

Exploration of Novel Synthetic Approaches for Pyrrolidinone Derivatives

Beyond the traditional acylation methods, researchers are continuously developing innovative strategies for the synthesis of pyrrolidinone derivatives, offering advantages in terms of efficiency, stereoselectivity, and substrate scope.

N-Heterocyclic Carbene Catalyzed Radical Tandem Cyclization/Coupling Reactions

A modern and powerful approach for constructing highly functionalized 2-pyrrolidinones involves the use of N-heterocyclic carbene (NHC) catalysis. This methodology facilitates a radical tandem cyclization and coupling reaction that is both transition-metal-free and highly efficient. NHCs can catalyze the umpolung (polarity reversal) of aldehydes, which then participate in radical reactions to form the pyrrolidinone ring. This method demonstrates broad substrate scope and excellent functional group compatibility, achieving yields of up to 94%.

Lithiation-Alkylation Strategies for N-Benzoyl Substituted Scaffolds

Lithiation followed by alkylation offers a versatile route to functionalize N-benzoyl substituted pyrrolidinone scaffolds. This strategy involves the deprotonation of a carbon atom adjacent to the carbonyl group or on the benzoyl ring using a strong base, typically an organolithium reagent like n-butyllithium. The resulting lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents. The regioselectivity of the lithiation is often directed by the amide group. This method has been successfully applied to the synthesis of complex pyrrolidinone derivatives.

Diastereoselective and Enantioselective Synthesis Strategies for Chiral Analogues

The creation of chiral pyrrolidinone structures with high levels of stereochemical purity is essential for the development of new therapeutic agents. Diastereoselective and enantioselective syntheses allow for the precise control of the three-dimensional arrangement of atoms, which is critical for biological activity. While specific methodologies for this compound are not extensively documented, strategies employed for analogous structures provide a roadmap for its stereocontrolled synthesis.

One prominent approach involves the use of rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to fumaric esters. This method has been successfully utilized to prepare chiral 2-arylsuccinic esters and 3-arylpyrrolidines with high optical purity nih.gov. In a typical reaction, a chiral diene/Rh(I) catalyst is used in small quantities (e.g., 1 mol%) to facilitate the conjugate addition of an arylboronic acid to a fumarate, yielding adducts with excellent enantioselectivity (up to 99.5% ee) nih.gov. Subsequent chemical transformations can then be employed to form the desired pyrrolidinone ring.

Another powerful strategy is the [3+2] cycloaddition reaction between azomethine ylides and various dipolarophiles. This method allows for the construction of the pyrrolidine (B122466) ring with the simultaneous creation of multiple stereocenters. The diastereoselectivity of this reaction can be controlled by using chiral auxiliaries, such as N-tert-butanesulfinyl groups attached to the azadiene component. This approach has been shown to produce densely substituted pyrrolidines with high regio- and diastereoselectivities.

Furthermore, enantioselective synthesis can be achieved through the asymmetric partial hydrogenation of quinoline precursors using chiral catalysts. For instance, a chiral Iridium-SpiroPAP catalyst has been effectively used for the hydrogenation of 4-substituted 3-ethoxycarbonylquinolines, resulting in chiral 1,4-dihydroquinolines in high yields and with exceptional enantioselectivity (up to 99% ee) nih.gov. These intermediates can then be further manipulated to yield the target chiral pyrrolidinone structures.

The following table summarizes key aspects of these enantioselective strategies applicable to the synthesis of chiral pyrrolidinone analogues.

| Methodology | Catalyst/Auxiliary | Typical Substrates | Key Advantages | Reported Enantioselectivity (ee) |

| Rh-catalyzed 1,4-Addition | Chiral diene/Rh(I) complex | Arylboronic acids, Fumaric esters | High efficiency, High optical purity | 94% to >99.5% nih.gov |

| [3+2] Cycloaddition | N-tert-butanesulfinyl auxiliary | Azomethine ylides, Alkenes | Creation of multiple stereocenters | High diastereoselectivity |

| Asymmetric Hydrogenation | Chiral Ir-SpiroPAP catalyst | Substituted quinolines | High yields, Exceptional enantioselectivity | Up to 99% nih.gov |

Optimization of Reaction Conditions and Process Chemistry Research

The transition of a synthetic route from laboratory scale to industrial production necessitates rigorous optimization of reaction conditions and thorough process chemistry research. The primary goals are to enhance yield, minimize impurities, ensure scalability, and develop a cost-effective and environmentally benign process.

For the synthesis of N-acyl pyrrolidinones, such as this compound, the N-acylation step is a critical point for optimization. Research on the N-phenylation of 2-pyrrolidone has explored various catalytic systems to improve efficiency. Copper-catalyzed Goldberg-type N-arylation using ligands like (S)-N-methylpyrrolidine-2-carboxylate has been shown to facilitate the reaction under mild conditions, providing good to high yields of N-arylamides researchgate.net. The optimization of this step would involve screening different catalysts, ligands, bases, and solvents to identify the most effective combination.

A key aspect of process chemistry is the development of scalable and purification-friendly procedures. A study on the preparation of a pyrrolidone compound for use as a potential antiepileptic drug highlighted a three-step, one-pot process that condensed a heterocyclic amine with a hydroxyfuranone acs.org. This approach successfully reduced the complexity of the synthetic route and eliminated the need for chromatographic purifications, culminating in the production of 700 g of the target compound acs.org. Such one-pot procedures are highly desirable in process chemistry as they reduce waste, save time, and lower production costs.

Furthermore, the development of synthetic routes that utilize readily available and less hazardous starting materials is a continuous effort. A novel method for synthesizing functionalized pyrrolidinones involves a Smiles-Truce cascade reaction between arylsulfonamides and cyclopropane diesters under simple base treatment acs.org. This metal-free, one-pot process is operationally simple and scalable, offering a more sustainable approach to these valuable scaffolds acs.org.

The table below outlines typical parameters that are investigated during the optimization of a synthetic step for a pyrrolidinone derivative.

| Parameter | Variables Investigated | Objective |

| Catalyst | Metal source (e.g., Cu, Pd, Rh), Ligand structure | Maximize conversion and selectivity, Minimize catalyst loading |

| Solvent | Polarity, Aprotic vs. Protic | Improve solubility, Enhance reaction rate, Facilitate product isolation |

| Base | Organic vs. Inorganic, Strength (pKa) | Promote desired reaction pathway, Minimize side reactions |

| Temperature | -20°C to 100°C | Control reaction kinetics and selectivity |

| Concentration | Substrate and reagent concentrations | Optimize reaction throughput and minimize solvent usage |

| Work-up & Purification | Extraction, Crystallization, Distillation | Develop a scalable and efficient purification method, Avoid chromatography |

Advanced Spectroscopic and Diffraction Based Structural Characterization of Benzoyl 1,4 Dipyrrolidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

¹H NMR and ¹³C NMR Chemical Shift Assignments

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) in ppm, multiplicity, coupling constants (J), and integration for each proton and carbon signal of Benzoyl-1,4-dipyrrolidinone are not available in the searched scientific literature.

Two-Dimensional NMR Techniques for Structural Elucidation

Information regarding the application of 2D NMR techniques such as COSY, HSQC, and HMBC to definitively assign the proton and carbon signals and to determine the connectivity and spatial relationships within the this compound molecule is not available.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Experimentally determined IR and Raman absorption frequencies (in cm⁻¹) corresponding to the characteristic vibrational modes of the functional groups present in this compound, such as the amide C=O stretching, aromatic C=C stretching, and C-N stretching, have not been reported.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

The mass spectrum of this compound, including the molecular ion peak (M+) and the m/z values of significant fragment ions that would elucidate its fragmentation pathways, is not available in the reviewed sources.

Computational Chemistry and Theoretical Modeling of Benzoyl 1,4 Dipyrrolidinone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental for determining the electronic structure and predicting various molecular properties. nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to provide detailed insights into molecular behavior.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like Benzoyl-1,4-dipyrrolidinone, which contains multiple single bonds, several different spatial arrangements, or conformers, may exist.

Conformer analysis involves identifying all possible low-energy conformers and determining their relative stabilities. beilstein-journals.org This is crucial because the biological activity and chemical reactivity of a molecule can be highly dependent on its specific conformation. Methods like DFT (e.g., using the B3LYP functional with a 6-31G(d,p) basis set) are commonly used to calculate the energies of these conformers, identifying the global minimum energy structure, which is the most stable arrangement. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com

HOMO: Represents the outermost electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its susceptibility to attack by electrophiles. nih.gov

LUMO: Represents the lowest energy site for accepting an electron. Its energy level is related to the electron affinity and the molecule's susceptibility to attack by nucleophiles. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net FMO analysis provides a visual map of where these orbitals are located on the molecule, predicting the most likely sites for chemical reactions.

Table 1: Representative Frontier Molecular Orbital Data This table is illustrative and does not represent actual calculated data for this compound.

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.0 | High value suggests good kinetic stability and low reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. researchgate.net It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

The MEP map is color-coded:

Red: Indicates regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen or nitrogen. These are sites prone to electrophilic attack. nih.gov

Blue: Indicates regions of low electron density and positive electrostatic potential, usually around hydrogen atoms. These are sites susceptible to nucleophilic attack.

Green: Represents areas of neutral potential.

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen of the benzoyl group, identifying it as a primary site for hydrogen bonding and electrophilic interactions.

Intramolecular charge transfer plays a significant role in the electronic and optical properties of a molecule. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer interactions, electron delocalization, and hyperconjugative effects within a molecule. nih.gov By analyzing the interactions between filled (donor) and vacant (acceptor) orbitals, NBO calculations can quantify the stability arising from these charge transfers. This analysis helps in understanding the molecule's electronic structure and the nature of its chemical bonds.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. mdpi.comnih.gov An MD simulation calculates the trajectories of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular movement.

For this compound, MD simulations can:

Explore the Conformational Landscape: Reveal the different shapes the molecule adopts at a given temperature and how it transitions between them. This is especially important for understanding interactions with biological receptors, which are often conformation-dependent. nih.gov

Analyze Solvation Effects: By including solvent molecules (like water) in the simulation box, MD can accurately model how the solvent influences the molecule's structure and dynamics. This provides a more realistic picture of its behavior in a biological environment. researchgate.net

Calculate Binding Free Energy: When simulating the molecule with a biological target (like a protein), MD combined with methods like MM/PBSA can estimate the binding free energy, predicting the strength of the interaction. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of this compound analogs with known biological activities were available, a QSAR model could be developed.

The process involves:

Calculating Molecular Descriptors: For each molecule in the series, various numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., quantum chemical parameters, molecular shape). nih.gov

Model Building: Statistical methods are used to build a regression model that correlates the descriptors with the observed biological activity (e.g., IC₅₀ values).

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govfrontiersin.org

In Silico Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand to the target's active site.

The primary goal of molecular docking is to identify the most likely binding conformation of a ligand within a receptor's binding pocket and to estimate the strength of the interaction, often expressed as a docking score. A higher binding affinity suggests a more stable ligand-receptor complex. This analysis provides insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. While no specific docking studies have been published for this compound, this methodology would be crucial in identifying its potential biological targets and mechanism of action.

Table 1: Key Aspects of In Silico Docking Studies

| Aspect | Description |

| Ligand Preparation | The 3D structure of this compound would be generated and optimized to its lowest energy conformation. |

| Receptor Preparation | The 3D structure of the target protein is obtained, often from a protein data bank. Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added. |

| Docking Algorithm | A computational algorithm is used to explore the conformational space of the ligand within the receptor's active site, generating numerous possible binding poses. |

| Scoring Function | A scoring function is used to rank the generated poses, estimating the binding affinity for each. The pose with the best score is considered the most likely binding mode. |

Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of a material describe its ability to alter the properties of light passing through it. Materials with significant NLO properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules like this compound.

The key parameters that determine a molecule's NLO response are its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These properties can be calculated using quantum chemical software. A high value for the first-order hyperpolarizability is a primary indicator of a strong second-order NLO response. For a molecule to exhibit NLO properties, it typically needs a significant difference between its ground and excited state dipole moments and a low energy electronic transition. While experimental data for this compound is unavailable, theoretical calculations could predict its potential as an NLO material.

Table 2: Calculated Non-Linear Optical Properties (Hypothetical)

| Property | Symbol | Description |

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within the molecule. |

| Linear Polarizability | α | The measure of the ease with which the electron cloud of the molecule can be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response of the molecule. |

Natural Bonding Orbital (NBO) Analysis for Delocalization and Interactions

Natural Bonding Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concepts. This analysis is performed using quantum chemistry software packages like Gaussian.

NBO analysis of this compound would reveal insights into electron delocalization, hyperconjugative interactions, and charge transfer within the molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can quantify the stability arising from these electronic effects. The second-order perturbation theory analysis within the NBO framework provides an estimate of the stabilization energy associated with these donor-acceptor interactions. This information is valuable for understanding the molecule's reactivity and electronic properties. Although specific NBO analysis of this compound has not been reported, this method would be essential for a detailed understanding of its electronic structure.

Table 3: Key Donor-Acceptor Interactions from NBO Analysis (Hypothetical)

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| Lone Pair (O) | π(C=O) | |

| π(C=C) of Benzoyl | π(C=O) | |

| σ(C-N) of Pyrrolidinone | σ*(C-C) of Benzoyl |

Biological Activity and Medicinal Chemistry Research of Benzoyl 1,4 Dipyrrolidinone and Pyrrolidinone Scaffolds

Exploration of Nootropic and Neuroprotective Potential

The pyrrolidinone scaffold is a foundational structure for a class of drugs known as racetams, which are recognized for their cognitive-enhancing, or nootropic, effects. nih.gov The parent compound of this family, piracetam (B1677957) (2-oxo-1-pyrrolidine acetamide), was developed in the 1960s and pioneered the concept of nootropics. nih.govresearchgate.net Research has since expanded to explore both the nootropic and neuroprotective capabilities of various pyrrolidinone derivatives. nih.govnih.gov

The mechanisms by which pyrrolidinone derivatives exert their effects on the central nervous system (CNS) are multifaceted and can differ between compounds. nih.gov A primary area of investigation involves the modulation of neurotransmitter systems. For instance, some novel pyrrolidine-2-one derivatives have been shown to counter the effects of acetylcholine (B1216132) deficit, a key factor in cognitive impairment. nih.gov Studies on scopolamine-induced amnesia models, which work by blocking muscarinic acetylcholine receptors, have demonstrated that these derivatives can inhibit the acetylcholinesterase (AChE) enzyme. nih.govresearchgate.net Inhibition of AChE increases the amount of acetylcholine in the synaptic cleft, a strategy used in the treatment of Alzheimer's disease. researchgate.net

Other pyrrolidinone-containing compounds, specifically synthetic cathinones like 3,4-MDPV, pyrovalerone, and α-PVP, produce psychostimulant effects by potently stimulating dopamine (B1211576) (DA) circuitry in the brain. d-nb.infonih.gov In vivo microdialysis studies in mice have confirmed that these compounds significantly increase extracellular levels of dopamine, and to some extent serotonin, in the striatum. d-nb.infonih.gov The psychostimulant effects are mediated by the dopaminergic system, as they can be blocked by a selective D1-dopamine receptor antagonist, SCH 23390. d-nb.infonih.gov Furthermore, molecular docking studies predict that some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives may act as agonists and positive allosteric modulators of muscarinic receptors. researchgate.net

The potential of pyrrolidinone scaffolds for cognitive enhancement and neuroprotection has been evaluated in various animal models. In mice with scopolamine-induced learning and memory deficits, novel pyrrolidinone-2-one derivatives were assessed using behavioral tests like the Morris water maze and rota rod. nih.gov The results indicated that these compounds effectively treated the behavioral changes caused by scopolamine, with performance comparable to the reference drug donepezil. nih.govresearchgate.net

The psychostimulant properties of α-pyrrolidinophenones have been characterized by measuring spontaneous locomotor activity in mice and rats. d-nb.infonih.gov Compounds such as 3,4-MDPV, 2,3-MDPV, and pyrovalerone were found to produce dose-dependent increases in locomotor activity, demonstrating their potent effects on the CNS. d-nb.info Similarly, derivatives like α-PVP, PV8, and PV9 also induced significant psychomotor stimulation in mice. nih.gov Another study investigated a novel phenylpyrrolidine derivative in a rat model of ischemic stroke, where predictions suggested it possesses nootropic and cerebral anti-ischemic effects. semanticscholar.org

Antimicrobial and Antifungal Activity Investigations

The pyrrolidinone scaffold is a key structural feature in compounds being investigated for their ability to combat microbial and fungal infections, particularly those caused by drug-resistant strains. researchgate.netnih.gov Research has demonstrated that derivatives of the pyrrolidinone core exhibit structure-dependent activity against a range of pathogens. researchgate.net

For example, a series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed antimicrobial activity against Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. researchgate.net Another class of compounds, pyrrolidine-2,3-diones, has been identified as being particularly effective at clearing preformed bacterial biofilms of S. aureus, a critical challenge in treating chronic infections. nih.gov Chiral pyrrolidinones derived from the amino acid threonine have also been synthesized and found to possess antibacterial activity. hbku.edu.qa

Broader studies have evaluated sulfonylamino pyrrolidine (B122466) derivatives, which showed activity against S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Spirooxindole pyrrolidine-linked hybrids have demonstrated significant antifungal properties, with one derivative showing potent activity against multiple clinical isolates of Candida species, including C. albicans, C. glabrata, C. tropicalis, and C. krusei. nih.gov

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Pyrrolidine-2,3-diones | Staphylococcus aureus (biofilms) | Potent antibiofilm activity with an MBEC of 16 µg/mL for one dimer compound. | nih.gov |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Gram-positive pathogens (S. aureus, E. faecalis, C. difficile) | Structure-dependent antimicrobial activity. | researchgate.net |

| Sulfonylamino pyrrolidine derivative (Compound 38) | S. aureus | MIC: 3.11 µg/mL | nih.gov |

| Sulfonylamino pyrrolidine derivative (Compound 38) | E. coli | MIC: 6.58 µg/mL | nih.gov |

| Sulfonylamino pyrrolidine derivative (Compound 38) | P. aeruginosa | MIC: 5.82 µg/mL | nih.gov |

| Spirooxindole pyrrolidine hybrid (Compound 44) | Candida albicans | MIC: 4 µg/mL | nih.gov |

Anti-inflammatory and Antioxidant Properties Research

In addition to their other biological functions, pyrrolidinone derivatives have been explored for their potential anti-inflammatory and antioxidant properties. nih.govfrontiersin.org These activities are crucial for combating conditions associated with chronic inflammation and oxidative stress.

A series of synthesized diphenylamine-pyrrolidin-2-one-hydrazone derivatives was evaluated for antioxidant activity using the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov The antioxidant capacity of these compounds is linked to the presence of the secondary amine group in the diphenylamine (B1679370) moiety. nih.gov One specific derivative, N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, demonstrated antioxidant activity 1.2 times higher than that of the standard, protocatechuic acid. nih.gov

The neuroprotective effects of some pyrrolidinone derivatives are also tied to their ability to mitigate oxidative stress. nih.gov In studies involving scopolamine-induced cognitive impairment in mice, these compounds were shown to counteract biochemical markers of oxidative damage. nih.gov Specifically, they were found to reduce lipid peroxidation (LPO) and nitrite (B80452) oxide (NO) levels while restoring the levels of crucial endogenous antioxidant enzymes, including reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CA). nih.gov Other research has identified N-benzyl-2-pyrrolidone derivatives and pyrrolidine-substituted carbazole (B46965) derivatives as possessing antioxidant activity. nih.govnih.gov

Anticancer Research and Cell-Based Studies

The pyrrolidinone scaffold is a recurring structural feature in compounds investigated for their anticancer potential. nih.gov A wide variety of derivatives have been synthesized and tested in vitro against numerous human cancer cell lines, demonstrating that modifications to the core structure can lead to potent and selective cytotoxic activity. nih.govmdpi.comresearchgate.net

For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings showed enhanced anticancer activity against human A549 lung epithelial cells. mdpi.com Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have also been identified as promising anticancer agents, with selectivity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines. nih.gov One compound from this series, bearing a 5-nitrothiophene moiety, was highly active against IGR39, PPC-1, triple-negative breast cancer (MDA-MB-231), and pancreatic cancer (Panc-1) cells, with EC₅₀ values in the low micromolar range. nih.gov

Other research has focused on spiro-pyrrolidine derivatives. Spirooxindole pyrrolidine-linked hybrids showed good activity against MCF-7 (breast) and HeLa (cervical) cancer cells. nih.gov Similarly, spiropyrrolidine-thiazolo-oxindole derivatives were found to be highly active against HepG2 (liver), MCF-7, and HCT-116 (colon) cell lines, with some compounds being approximately 11 times more active than the reference drug cisplatin (B142131) against HepG2 cells. frontiersin.org

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | A549 (Lung) | Reduced cell viability to 28.0% and 29.6% for two lead compounds. | mdpi.com |

| Diphenylamine-pyrrolidinone-hydrazone (Compound 13) | IGR39 (Melanoma) | EC₅₀ = 2.50 µM | nih.gov |

| Diphenylamine-pyrrolidinone-hydrazone (Compound 13) | PPC-1 (Prostate) | EC₅₀ = 3.63 µM | nih.gov |

| Diphenylamine-pyrrolidinone-hydrazone (Compound 13) | MDA-MB-231 (Breast) | EC₅₀ = 5.10 µM | nih.gov |

| Diphenylamine-pyrrolidinone-hydrazone (Compound 13) | Panc-1 (Pancreatic) | EC₅₀ = 5.77 µM | nih.gov |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone (Compound 37e) | MCF-7 (Breast) | IC₅₀ = 17 µM | nih.gov |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone (Compound 37e) | HeLa (Cervical) | IC₅₀ = 19 µM | nih.gov |

| Spiropyrrolidine-thiazolo-oxindole (Compound 43b) | HepG2 (Liver) | IC₅₀ = 0.80 µg/mL | frontiersin.org |

| Thiosemicarbazone pyrrolidine–copper(II) complex (Compound 37a) | SW480 (Colon) | IC₅₀ = 0.99 µM | frontiersin.org |

Enzyme Inhibition and Protein Interaction Studies

The pyrrolidinone scaffold is instrumental in the design of molecules that can selectively inhibit enzymes or disrupt protein-protein interactions, which are key strategies in modern drug discovery. nih.govescholarship.org The structural versatility of pyrrolidinone allows for precise modifications to optimize binding to the active sites of target proteins. nih.gov

A significant area of research is the inhibition of enzymes involved in neurodegenerative diseases. As mentioned previously, pyrrolidinone derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade cholinergic neurotransmitters. nih.govnih.gov Other studies have focused on different enzyme classes. For example, enantiopure poly-substituted pyrrolidine-based scaffolds have been synthesized and identified as potent and selective inhibitors of α-l-rhamnosidase, with the most active compound exhibiting a Kᵢ value of 0.24 µM. nih.gov

Pyrrolidinone derivatives have also been developed as inhibitors for enzymes relevant to cancer and metabolic diseases. Some 2,4′-Bis diphenylamine hydrazones bearing thiadiazole moieties have been reported to inhibit EGFR tyrosine kinase. nih.gov Pyrrolidone derivatives with a 3,4,5-trimethoxyphenyl scaffold have been identified as potent phosphodiesterase 5 inhibitors. mdpi.com In the field of infectious diseases, a substituted pyrrolidine pentamine scaffold was found to inhibit the aminoglycoside 6′-N-acetyltransferase [AAC(6′)-Ib], an enzyme that confers resistance to aminoglycoside antibiotics. biorxiv.org Furthermore, pyrrolinones have been used to target the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR). escholarship.org

| Enzyme / Protein Target | Pyrrolidinone Derivative Class | Inhibitory Potency (Kᵢ / IC₅₀) | Reference |

|---|---|---|---|

| α-l-rhamnosidase | Nitrone-derived pyrrolidine scaffold (Compound 19) | Kᵢ = 0.24 µM | nih.gov |

| Acetylcholinesterase (AChE) | N-benzyl-2-pyrrolidone derivatives | Inhibitory activity demonstrated. | nih.gov |

| Autotaxin (ATX) | Pyroglutamic acid derivatives (Compound 89e) | IC₅₀ = 35 nM | nih.gov |

| EGFR tyrosine kinase | 2,4′-Bis diphenylamine hydrazones | Inhibitory ability reported. | nih.gov |

| Aminoglycoside 6′-N-acetyltransferase [AAC(6′)-Ib] | Substituted pyrrolidine pentamine | Inhibits enzyme-mediated inactivation of amikacin. | biorxiv.org |

| Dipeptidyl peptidase-IV (DPP-IV) | Pyrrolidine sulfonamide derivatives (Compound 23d) | IC₅₀ = 11.32 µM | nih.gov |

| uPAR-uPA Interaction | Pyrrolinones | Disrupts protein-protein interaction. | escholarship.org |

Ligand Binding Studies and Binding Mode Characterization

The pyrrolidinone scaffold is a versatile structural motif capable of interacting with a wide array of biological targets. Its significance in drug discovery is largely due to the three-dimensional shape conferred by its sp3-hybridized carbon atoms and the non-planar nature of the five-membered ring. This "pseudorotation" allows pyrrolidinone derivatives to explore a wider pharmacophore space and adopt conformations that fit snugly into the binding sites of proteins. nih.gov The stereochemistry of substituents on the pyrrolidine ring is a critical determinant of binding affinity and biological activity, as different stereoisomers can exhibit varied binding modes with enantioselective proteins. nih.gov

Computational and experimental studies on various pyrrolidinone-containing molecules have elucidated their binding characteristics:

Hydrogen Bonding: The lactam moiety within the pyrrolidinone ring is a key site for hydrogen bond interactions, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are crucial for anchoring ligands to the active sites of enzymes and receptors.

Hydrophobic Interactions: Substituents on the pyrrolidinone ring often engage in hydrophobic interactions with nonpolar pockets within the target protein, contributing significantly to binding affinity. For instance, in a series of pyrrolidine-based inhibitors of the Hepatitis B Virus (HBV) capsid, hydrophobic interactions were identified as the primary driving force for binding.

Stereo-electronic Factors: The puckering of the pyrrolidinone ring, influenced by the electronic properties and steric bulk of its substituents, dictates the spatial orientation of these functional groups. This, in turn, affects the molecule's ability to form optimal interactions with its biological target. nih.gov

Docking studies have been instrumental in visualizing these interactions. For example, in the development of novel inhibitors for P. aeruginosa PBP3, docking models of pyrrolidine-2,3-dione (B1313883) compounds helped to hypothesize their binding mode within the active site, guiding further optimization of the scaffold.

Structure-Activity Relationship (SAR) Derivations for Bioactivity

Structure-activity relationship (SAR) studies on pyrrolidinone derivatives have generated a wealth of data that guides the design of more potent and selective therapeutic agents. The core pyrrolidinone scaffold allows for substitution at multiple positions, enabling a systematic exploration of how different functional groups impact biological activity.

Key SAR insights for the pyrrolidinone scaffold include:

Substitution on the Nitrogen Atom: The nitrogen atom of the lactam is a common point for modification. In many cases, the nature of the substituent at this position profoundly influences the compound's potency and selectivity.

Ring Substituents: The type, position, and stereochemistry of substituents on the carbon atoms of the pyrrolidinone ring are critical for activity. For instance, in a study of pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside-modifying enzyme, modifications at five different positions (R1-R5) had varied effects on inhibitory properties, highlighting the nuanced role of each substituent.

The following table summarizes SAR findings for different classes of pyrrolidinone derivatives, which may provide a framework for predicting the properties of Benzoyl-1,4-dipyrrolidinone.

| Scaffold/Derivative Class | Target/Activity | Key SAR Findings |

| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 Inhibitors | A 3-hydroxyl group and a heteroaryl group attached to the nitrogen via a methylene (B1212753) linker are important for target inhibition. |

| Pyrrolidine Pentamines | Aminoglycoside 6′-N-Acetyltransferase Type Ib Inhibitors | Truncations to the molecule lead to a loss of activity, while modifications of functionalities and stereochemistry have varied effects on inhibitory properties. |

| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant Properties | A benzhydryl or sec-butyl group at position 3 of the pyrrolidine ring influences efficacy. nih.gov |

Role as a Synthetic Intermediate in Active Pharmaceutical Ingredient Research

The pyrrolidinone ring is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its prevalence in FDA-approved drugs underscores its importance as a synthetic intermediate. researchgate.net Pyrrolidinone derivatives often serve as chiral precursors, allowing for the stereoselective synthesis of complex molecules.

Common synthetic strategies involving pyrrolidinone intermediates include:

Functionalization of Pre-formed Rings: A frequent approach is to start with a readily available pyrrolidinone derivative, such as one derived from proline or 4-hydroxyproline, and then introduce various substituents. Proline, a natural amino acid containing a pyrrolidine ring, is a common chiral starting material for the synthesis of many drugs.

Ring Construction: Various cyclization reactions are employed to construct the pyrrolidinone ring from acyclic precursors. nih.gov One of the classical methods for preparing the broader pyrrolidine ring is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. nih.gov

Lactamization: Pyrrolidine-2-one (a simple pyrrolidinone) can be synthesized through the lactamization of γ-aminobutyric acid (GABA) or by reacting γ-butyrolactone with amines. researchgate.net This simple pyrrolidinone can then serve as a versatile intermediate for the synthesis of more complex derivatives. researchgate.net

The pyrrolidinone scaffold's utility as a synthetic intermediate is enhanced by its chemical stability and the well-established methodologies for its modification. This allows medicinal chemists to efficiently generate libraries of compounds for biological screening, accelerating the drug discovery process.

Materials Science Applications and Advanced Material Development

Utilization in Polymer Chemistry and Functional Material Design

The incorporation of Benzoyl-1,4-dipyrrolidinone into polymer chains could impart a unique combination of properties, including thermal stability, specific solvent affinity, and tailored mechanical characteristics. The benzoyl group, a bulky and rigid aromatic structure, is known to enhance the thermal resistance and mechanical strength of polymers by restricting chain mobility. cdnsciencepub.comwikipedia.orggeorganics.skucla.edu Its presence can lead to materials with higher glass transition temperatures and improved dimensional stability.

Conversely, the pyrrolidinone rings, structurally related to the monomer N-vinylpyrrolidinone (NVP), are associated with hydrophilicity, biocompatibility, and the ability to form complexes with various molecules. mdpi.commdpi.comresearchgate.netacs.org Polymers containing pyrrolidinone units, such as polyvinylpyrrolidone (B124986) (PVP), are widely used in biomedical and pharmaceutical applications due to their low toxicity and excellent solubility in water and other polar solvents. mdpi.comresearchgate.neteuacademic.org

The combination of these two functional groups in this compound could lead to the design of functional polymers with a balance of properties. For instance, it could be explored as a monomer or a cross-linking agent to create specialty polymers for applications requiring both thermal stability and specific interactivity.

Table 1: Potential Contributions of Constituent Moieties to Polymer Properties

| Moiety | Potential Property Contribution | Relevant Examples from Literature |

|---|---|---|

| Benzoyl Group | - Increased thermal stability- Enhanced mechanical strength- Introduction of aromatic interactions | - Used in high-performance polymers- A key component in various functional organic molecules |

| Pyrrolidinone Ring | - Hydrophilicity and water solubility- Biocompatibility- Complexation with other molecules | - Poly(N-vinylpyrrolidone) (PVP) in biomedical applications- Pyrrolidinone derivatives in specialty chemicals |

Role in Dye Synthesis and Chromophoric Systems

While this compound itself is not a dye, its structure contains the necessary elements to serve as a precursor or an intermediate in the synthesis of novel colorants and functional dyes. The benzoyl group can act as a part of a larger chromophoric system, where its aromatic ring can be functionalized with auxochromic (color-enhancing) or chromophoric (color-bearing) groups. The electron-withdrawing nature of the carbonyl in the benzoyl group can influence the electronic properties of a dye molecule, potentially affecting its color and stability.

The pyrrolidinone rings could also be modified to tune the solubility and binding properties of a dye molecule. For example, the presence of the polar lactam groups could enhance the affinity of a dye for specific substrates, such as natural fibers. The synthesis of polymeric dyes, which have advantages like reduced sublimation and lower toxicity, could potentially incorporate this compound to create novel materials with integrated color and functionality.

Applications in Membrane Technology and Nanomaterial Fabrication

In the realm of membrane technology, the properties of polymers are critical for determining their performance in separation processes. nih.govmdpi.com The incorporation of functional monomers like this compound into membrane materials could offer a way to control pore size, surface chemistry, and selectivity. The hydrophilic nature of the pyrrolidinone units could enhance the water flux and anti-fouling properties of membranes used in water purification, a significant challenge in the field. researchgate.net

In nanomaterial fabrication, pyrrolidinone-based polymers like PVP are widely used as capping or stabilizing agents to control the growth and prevent the aggregation of nanoparticles. researchgate.netmdpi.comaip.orgresearchgate.net The pyrrolidinone moiety can coordinate with the surface of metal nanoparticles, providing steric hindrance that ensures their stability in solution. researchgate.netmdpi.com this compound, or polymers derived from it, could offer a novel surface modifier for nanoparticles, where the benzoyl group could introduce additional functionalities, such as aromatic interactions for the binding of specific molecules.

Table 2: Potential Applications in Advanced Materials

| Application Area | Potential Role of this compound | Desired Properties Conferred |

|---|---|---|

| Polymer Chemistry | Monomer or functional additive | Thermal stability, hydrophilicity, biocompatibility |

| Dye Synthesis | Intermediate for functional dyes | Modified solubility, enhanced substrate affinity |

| Membrane Technology | Component of selective membranes | Improved anti-fouling, controlled porosity |

| Nanomaterial Fabrication | Capping or stabilizing agent | Surface functionalization, controlled particle growth |

Emerging Research Frontiers and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical synthesis. These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and optimize synthetic routes.

For Benzoyl-1,4-dipyrrolidinone, AI and ML could be instrumental in several areas:

De Novo Design: Generative AI models could design novel analogs of this compound with enhanced biological activities or improved physicochemical properties. By learning from existing chemical databases, these models can propose new molecular structures that are likely to be active and synthesizable.

Property Prediction: Machine learning algorithms can be trained to predict various properties of this compound and its derivatives, such as solubility, toxicity, and metabolic stability. This predictive capability can significantly reduce the time and cost associated with experimental screening.

Synthesis Planning: Retrosynthesis AI tools can propose efficient and novel synthetic pathways for this compound, potentially identifying more sustainable or cost-effective routes than traditional methods.

While specific applications of AI to this compound are yet to be documented, the general success of these technologies in accelerating the discovery of other small molecules suggests a promising future.

Green Chemistry Approaches to Synthesis and Sustainable Production

The principles of green chemistry aim to minimize the environmental impact of chemical processes. For the synthesis of this compound and its analogs, these principles can be applied to develop more sustainable and efficient manufacturing processes. The pyrrolidinone scaffold, a core component of many pharmaceuticals, has been a subject of green chemistry research. researchgate.netnih.govnih.gov

Key green chemistry strategies applicable to this compound synthesis include:

Use of Renewable Feedstocks: Investigating bio-based starting materials to replace petroleum-derived precursors.

Catalytic Reactions: Employing highly efficient and selective catalysts to reduce energy consumption and waste generation.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Research has demonstrated the synthesis of 2-pyrrolidinone (B116388) derivatives using environmentally friendly solvents like ethanol. vjol.info.vn

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The adoption of these approaches would not only reduce the environmental footprint of this compound production but also potentially lead to more economical and safer manufacturing processes.

Multi-Omics Integration in Biological Activity Profiling

Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data, offer a holistic view of the biological effects of a compound. nih.govnih.govbiorxiv.orgresearchgate.netbiorxiv.org This systems-level understanding can uncover novel mechanisms of action, identify biomarkers of efficacy and toxicity, and facilitate personalized medicine.

For this compound, a multi-omics investigation could elucidate its biological activity profile with unprecedented detail. For instance, initial toxicological screenings have suggested effects on the central nervous system. researchgate.net A multi-omics study could:

Identify Molecular Targets: By observing changes in gene expression, protein levels, and metabolite concentrations in response to the compound, researchers could pinpoint its primary molecular targets and affected pathways.

Elucidate Mechanisms of Action: Integrated analysis of different omics layers can reveal the complex network of molecular events triggered by this compound, providing a comprehensive understanding of its mechanism of action.

Discover Biomarkers: Multi-omics data can be mined to identify molecular signatures that correlate with the compound's efficacy or potential adverse effects, paving the way for the development of predictive biomarkers.

While no multi-omics studies have been published specifically for this compound, the application of these techniques to other pharmacologically active compounds has proven to be a powerful tool for in-depth biological characterization.

Development of Novel Analytical Techniques for Characterization and Quantification

The accurate characterization and quantification of chemical compounds are crucial for research, development, and quality control. Advances in analytical chemistry are continuously providing more sensitive, specific, and efficient methods for these tasks.

For this compound, modern analytical techniques can be employed for various purposes:

Structural Elucidation: Advanced spectroscopic methods, such as two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HRMS), can provide unambiguous confirmation of the compound's structure.

Purity Assessment: High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for separating and quantifying impurities. nih.govresearchgate.netfda.govsielc.com

Quantification in Biological Matrices: Sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for measuring low concentrations of this compound and its metabolites in biological samples such as blood, plasma, and tissues.

The table below summarizes some of the analytical techniques applicable to the analysis of pyrrolidinone derivatives, which could be adapted for this compound.

| Analytical Technique | Application | Potential for this compound Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile compounds. | Purity assessment and quantification in pharmaceutical formulations. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of volatile and semi-volatile compounds. | Analysis of impurities and degradation products. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification in complex matrices. | Pharmacokinetic studies and bioanalysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Unambiguous structure determination. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Confirmation of chemical structure. |

Investigation of Supramolecular Interactions and Self-Assembly Properties

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, which govern processes like molecular recognition and self-assembly. Understanding these interactions for this compound could open doors to new applications in materials science and drug delivery.

Potential areas of investigation include:

Crystal Engineering: Studying the intermolecular interactions in the solid state to control crystal packing and potentially discover different polymorphic forms with varying physical properties.

Host-Guest Chemistry: Investigating the ability of this compound to form inclusion complexes with host molecules like cyclodextrins, which could enhance its solubility or stability.

Self-Assembly: Exploring the potential for this compound or its derivatives to self-assemble into well-defined nanostructures, such as micelles, vesicles, or gels. Research on related benzodipyrrolidone structures has shown their use in forming metallo-supramolecular polymers. frontiersin.org

The presence of aromatic and polar functional groups in this compound suggests the potential for various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, making it an interesting candidate for supramolecular studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.